Cas no 1260912-27-3 (1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid)
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3-fluorophenyl)methyl]-
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- Inchi: 1S/C10H8FN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
- InChI Key: LSDGCYGSFJXEKI-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC(F)=C2)C=C(C(O)=O)N=N1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 448.3±55.0 °C at 760 mmHg
- Flash Point: 225.0±31.5 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589333-10mg |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589333-50mg |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | F589333-100mg |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM469895-1g |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1111135-1g |
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95% | 1g |
$390 | 2024-06-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608701-1g |
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 97% | 1g |
¥2681.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1111135-1g |
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95% | 1g |
$390 | 2025-02-19 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000687642-1g |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95+% | 1g |
¥6767.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000687642-5g |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95+% | 5g |
¥17692.00 | 2023-09-15 | |
| Enamine | EN300-106975-0.05g |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
1260912-27-3 | 95% | 0.05g |
$120.0 | 2023-10-28 |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Exploring the Chemical Properties and Applications of 1-[(3-Fluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS No. 1260912-27-3)
The compound 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1260912-27-3) is a fascinating molecule with a unique structure that combines a triazole ring system with a fluorophenyl group and a carboxylic acid moiety. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug design and advanced materials development.
The triazole ring in this compound is a heterocyclic aromatic structure that is known for its stability and reactivity. The presence of the fluorophenyl group introduces electronic effects that can influence the compound's reactivity and solubility properties. Additionally, the carboxylic acid group provides functionality that can be exploited in various chemical reactions, such as esterification or amidation, to create derivatives with tailored properties.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. The triazole moiety is often used in the construction of bioisosteric replacements for amine groups in drug molecules, offering improved pharmacokinetic profiles. The fluorophenyl group contributes to lipophilicity, which is crucial for drug absorption and permeability across biological membranes.
In terms of synthesis, the compound can be prepared via a variety of methods, including click chemistry approaches such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). This method allows for the efficient construction of the triazole ring system with high yields and excellent regioselectivity. The introduction of the fluorophenyl methyl group can be achieved through nucleophilic substitution or coupling reactions, depending on the starting materials used.
The carboxylic acid group in this compound makes it amenable to further functionalization. For instance, it can be converted into an ester or amide derivative to modulate its physical and chemical properties. These derivatives have been explored in preclinical studies for their potential as inhibitors of various enzymes or receptors involved in disease pathways.
One area where this compound has shown promise is in the development of anti-inflammatory agents. The triazole ring system has been reported to exhibit anti-inflammatory activity by modulating cytokine production and reducing oxidative stress. The fluorophenyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets. Molecular docking studies have revealed that the triazole moiety can interact with key residues in enzyme active sites through hydrogen bonding and π–π interactions. These insights are valuable for guiding further optimization of the compound's structure to improve its therapeutic potential.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential use in materials science. The triazole ring system can serve as a versatile linker in supramolecular chemistry, enabling the construction of self-assembled structures with tailored properties. The fluorophenyl group contributes to these structures' stability and mechanical strength due to its aromaticity and electron-withdrawing effects.
The synthesis and characterization of this compound have been documented in several peer-reviewed journals over recent years. Researchers have employed advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and study its physical properties. These studies provide a solid foundation for further exploration into its applications across diverse fields.
In conclusion, 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1260912-27-3) is a versatile molecule with significant potential in drug discovery and materials science. Its unique combination of structural features makes it an attractive candidate for further research aimed at unlocking its full range of applications.
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